molecular formula C10H21NO3S2 B561735 (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate CAS No. 681034-15-1

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

Cat. No. B561735
M. Wt: 267.402
InChI Key: WRGRMWJGHAOGQV-MRVPVSSYSA-N
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Description

“(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” is a sulfhydryl-reactive compound that is useful for reversibly sulfenylating thiol-containing molecules . It is a small compound that enables cysteines and other sulfhydryl groups to be reversibly blocked to facilitate the study of enzyme activation and other protein functions .


Synthesis Analysis

The synthesis of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” involves the reaction of MMTS with reduced sulfhydryls (-SH) resulting in their modification to dithiomethane (-S-S-CH3) . The reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .


Molecular Structure Analysis

The molecular structure of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” can be found in various chemical databases .


Chemical Reactions Analysis

The primary chemical reaction of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” involves the conversion of sulfhydryl groups on cysteine side chains into -S-S-CH3 . This reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” can be found in various chemical databases .

Scientific Research Applications

  • Kinetic resolution of 1-oxyl-3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine derivatives, a closely related compound, can be achieved through lipase-catalyzed enantiomer selective acylation. These resolved alcohols are converted to methanethiosulfonate spin labels, with applications in spin labeling studies (Bálint et al., 2004).

  • The compound is studied using molecular dynamics (MD) simulations to understand its conformational dynamics when attached to a polyalanine alpha-helix, which is significant for site-directed spin labeling of proteins (Sezer et al., 2008).

  • High-resolution mass spectrometry of pyrrolidine nitroxides, which include this compound, has applications in the synthesis of spin labels. The study focuses on the fragmentation patterns and ionization characteristics of these compounds (Davies et al., 1974).

  • A methanethiosulfonate derivative of an imidazolidine nitroxide is used for site-directed pKa determination of peptides by electron paramagnetic resonance, highlighting its utility in electrostatic measurements and protein structure studies (Smirnov et al., 2004).

  • A novel reversible thiol-specific spin label has been synthesized and used for active site labeling and inhibition of papain, a thiol protease, demonstrating its application in understanding enzyme structure and function (Berliner et al., 1982).

  • The effects of solvent polarity and hydrogen bonding on the electron paramagnetic resonance (EPR) parameters of this nitroxide spin label have been studied, which is essential for understanding its interactions in different environments (Owenius et al., 2001).

  • The compound's analogs are investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, showing its potential application in microbiology and bioenergetics studies (Gunsalus et al., 1978).

  • Spin-label and fluorescence labeling studies of thioester bonds in human alpha 2-macroglobulin utilize derivatives of this compound to understand protein structure and dynamics (Zhao et al., 1988).

  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) demonstrate the versatility of this compound in biochemical research (Makarov et al., 2019).

Safety And Hazards

The safety data sheet for “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” indicates that it is toxic if swallowed and causes skin and eye irritation . It may cause genetic defects and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

(3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGRMWJGHAOGQV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](C(N1O)(C)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654073
Record name S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

CAS RN

681034-15-1
Record name S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
54
Citations
V Leone, I Waclawska, K Kossmann, C Koshy… - bioRxiv, 2018 - biorxiv.org
The glycine betaine symporter BetP regulates the osmotic stress response of Corynebacterium glutamicum, a soil bacterium used extensively in biotechnology. Although BetP is a …
Number of citations: 3 www.biorxiv.org
S Jo, X Cheng, SM Islam, L Huang, H Rui, A Zhu… - Advances in protein …, 2014 - Elsevier
CHARMM-GUI, http://www.charmm-gui.org, is a web-based graphical user interface to prepare molecular simulation systems and input files to facilitate the usage of common and …
Number of citations: 202 www.sciencedirect.com
C Zhao, T Somiya, S Takai, S Ueki, T Arata - Scientific Reports, 2019 - nature.com
The secondary structure of the N-extension of cardiac troponin I (cTnI) was determined by measuring the distance distribution between spin labels attached to the i and i + 4 residues: 15/…
Number of citations: 4 www.nature.com
M Grimaldi, M Scrima, C Esposito, G Vitiello… - … et Biophysica Acta (BBA …, 2010 - Elsevier
Aβ (16–35) is the hydrophobic central core of β-amyloid peptide, the main component of plaques found in the brain tissue of Alzheimer's disease patients. Depending on the conditions …
Number of citations: 32 www.sciencedirect.com
JE Banham, G Jeschke, CR Timmel - Molecular Physics, 2007 - Taylor & Francis
Human oxy-hemoglobin was spin labelled at the two β-93 cysteine positions with three different spin labels. Continuous wave electron paramagnetic resonance (CW EPR) was used to …
Number of citations: 20 www.tandfonline.com
S Yasuda, H Hara, F Tokunaga, T Arata - Biochemical and Biophysical …, 2012 - Elsevier
We have determined the spatial arrangement of rhodopsin in the retinal rod outer segment (ROS) membrane by measuring the distances between rhodopsin molecules in which native …
Number of citations: 10 www.sciencedirect.com
A Pavlova, CY Cheng, M Kinnebrew… - Proceedings of the …, 2016 - National Acad Sciences
Protein aggregation plays a critical role in the pathogenesis of neurodegenerative diseases, and the mechanism of its progression is poorly understood. Here, we examine the structural …
Number of citations: 79 www.pnas.org
S Ueki, M Nakamura, T Komori, T Arata - Biochemistry, 2005 - ACS Publications
Calcium-induced structural transition in the amino-terminal domain of troponin C (TnC) triggers skeletal and cardiac muscle contraction. The salient feature of this structural transition is …
Number of citations: 29 pubs.acs.org
P Velisetty, SV Chalamalasetti, S Chakrapani - Journal of Biological …, 2014 - ASBMB
Ligand binding at the extracellular domain of pentameric ligand-gated ion channels initiates a relay of conformational changes that culminates at the gate within the transmembrane …
Number of citations: 41 www.jbc.org
DW Peterson, H Zhou, FW Dahlquist, J Lew - Biochemistry, 2008 - ACS Publications
Alzheimer’s disease (AD) is characterized by the intracellular accumulation of the neurofibrillary tangles comprised mainly of the microtubule-associated protein, tau. A critical aspect of …
Number of citations: 83 pubs.acs.org

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